Carnitine Chloride

Pharmacokinetics Bioavailability Nutraceutical Formulation

Carnitine Chloride (CAS 56-99-5), also known as DL-Carnitine hydrochloride, is a quaternary ammonium compound and the hydrochloride salt form of carnitine. It is a racemic mixture comprising both the biologically active L-carnitine and the biologically inactive D-carnitine isomers.

Molecular Formula C7H16NO3.Cl
C7H16ClNO3
Molecular Weight 197.66 g/mol
CAS No. 56-99-5
Cat. No. B7771394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarnitine Chloride
CAS56-99-5
Molecular FormulaC7H16NO3.Cl
C7H16ClNO3
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(CC(=O)O)O.[Cl-]
InChIInChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H
InChIKeyJXXCENBLGFBQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>29.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Carnitine Chloride (CAS 56-99-5): Technical Specifications and Core Characteristics for Research and Industrial Sourcing


Carnitine Chloride (CAS 56-99-5), also known as DL-Carnitine hydrochloride, is a quaternary ammonium compound and the hydrochloride salt form of carnitine [1]. It is a racemic mixture comprising both the biologically active L-carnitine and the biologically inactive D-carnitine isomers . The compound is a white, hygroscopic crystalline solid with a molecular weight of 197.66 g/mol . It is highly soluble in water (≥100 mg/mL) and is officially recognized in the Japanese Accepted Name (JAN) as a digestive function enhancer, indicating a standardized quality profile for specific applications [2].

Why Carnitine Chloride Cannot Be Simply Substituted: A Comparative Analysis of Pharmacokinetics and Stereospecificity


Substituting Carnitine Chloride with other carnitine analogs or salts is not trivial due to significant differences in pharmacokinetic profiles and biological activity [1]. Direct head-to-head clinical studies demonstrate that L-carnitine exhibits a substantially higher maximum plasma concentration (Cmax) and a longer elimination half-life compared to its acylated counterparts, acetyl-L-carnitine (ALC) and propionyl-L-carnitine (PLC) [2]. Furthermore, the racemic nature of Carnitine Chloride introduces a critical variable, as the D-isomer is biologically inactive and can competitively inhibit the transport and utilization of the active L-isomer, a phenomenon not observed with pure L-carnitine formulations [3]. These quantitative and mechanistic distinctions underscore that generic in-class substitution can lead to vastly different in vivo exposure and efficacy outcomes, necessitating a product-specific evaluation for scientific and procurement decisions.

Quantitative Evidence for Carnitine Chloride: A Comparative Guide for Scientific Selection


Superior Maximum Plasma Concentration and Extended Half-Life of L-Carnitine vs. Acetyl- and Propionyl-L-Carnitine

In a direct head-to-head pharmacokinetic study in healthy volunteers, a single 2.0 g oral dose of L-carnitine (the active isomer in Carnitine Chloride) demonstrated a significantly higher maximum plasma concentration (Cmax) and a longer elimination half-life compared to its primary analogs, Acetyl-L-carnitine (ALC) and Propionyl-L-carnitine (PLC) [1]. This data quantifies the superior systemic exposure achieved with the parent L-carnitine molecule.

Pharmacokinetics Bioavailability Nutraceutical Formulation

Extended Half-Life and Sustained Systemic Retention of L-Carnitine vs. Its Acylated Esters

The elimination half-life (t1/2) of L-carnitine is significantly prolonged compared to its major acylated metabolites, ALC and PLC [1]. This difference has direct implications for dosing frequency and the duration of therapeutic action.

Pharmacokinetics Sustained Release Dosing Regimen

Stereospecific Activity: The Critical Distinction Between L-Carnitine and the Inactive D-Isomer in Carnitine Chloride

Carnitine Chloride is a racemic mixture of D- and L-carnitine. The pharmacological effects of carnitine are stereospecific; L-carnitine is the biologically active form, while D-carnitine is inactive and can act as a competitive inhibitor of carnitine acetyltransferase (CAT) and carnitine palmitoyltransferase (CPT), potentially interfering with the utilization of the L-isomer [1]. This is a critical differentiation from pure L-carnitine or its salts.

Stereochemistry Enzyme Inhibition Research Reagent

Defined Oral Bioavailability Range: A Key Metric for Dosing and Formulation Development

The oral systemic bioavailability of carnitine is well-defined but limited, establishing a critical parameter for formulation scientists and clinical pharmacologists [1]. This quantifies the fraction of an oral dose that reaches systemic circulation, a key differentiator from intravenous administration.

Bioavailability Oral Formulation Clinical Development

Optimal Research and Industrial Application Scenarios for Carnitine Chloride Based on Quantitative Evidence


Use as a Reference Standard or Starting Material for L-Carnitine Synthesis

Due to its well-defined chemical structure, stability, and availability, Carnitine Chloride serves as an ideal reference standard for analytical method development and validation (e.g., HPLC, LC-MS) as required by pharmacopeial standards (USP/EP) . Its high water solubility and defined melting point facilitate easy handling and quantitation. Furthermore, patented biotechnological processes specifically utilize the racemic mixture as a starting material for the enantioselective synthesis of pure L-carnitine [1].

In Vivo Studies Requiring High and Sustained Systemic L-Carnitine Exposure

For research models (e.g., in rodents) investigating the effects of L-carnitine on systemic metabolism, muscle physiology, or conditions of carnitine deficiency, oral administration of Carnitine Chloride is appropriate. The quantitative evidence demonstrates that this salt form of the parent molecule provides a substantially higher Cmax (~6.6-16.7 fold) and a longer half-life (~1.7-2.3 fold) compared to its acylated esters (ALC, PLC), ensuring robust and sustained systemic exposure to the active L-isomer [2].

Formulation of Stable Aqueous Preparations and Liquid Dosage Forms

The excellent water solubility (≥100 mg/mL) and the specific stability profile of Carnitine Chloride in aqueous solution make it the preferred carnitine salt for developing liquid pharmaceutical or nutraceutical preparations . Studies on its aqueous stability at various pH and temperatures provide a reliable foundation for formulation scientists, distinguishing it from other salts or the free base which may have different solubility or stability characteristics [3].

Investigative Tool for Studying Stereospecificity and Isomer Competition in Carnitine Biology

Carnitine Chloride, as a racemic mixture, is a valuable research tool for investigating the stereospecific nature of carnitine transport and enzymatic systems . Its use in comparative studies against pure L-carnitine allows researchers to quantify the competitive inhibition exerted by the inactive D-isomer on carnitine acyltransferases, a phenomenon that cannot be studied with pure L-carnitine alone. This makes it a critical reagent for mechanistic studies in lipid metabolism and mitochondrial function [4].

Technical Documentation Hub

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